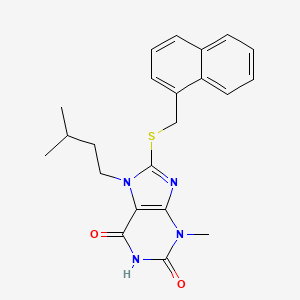
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a pyridine ring substituted with diethyl ester groups at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a trichloromethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate can be achieved through the Hantzsch reaction. This involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as KF/Al2O3 can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include methanesulfonic acid and sodium nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce compounds with different functional groups at the 4 position .
Scientific Research Applications
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby affecting various physiological processes. The trichloromethyl group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the trichloromethyl group and has different chemical properties.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Similar structure but different functional groups at the 4 position.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Contains an additional methyl group at the 4 position.
Uniqueness
Diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6644-90-2 |
|---|---|
Molecular Formula |
C14H16Cl3NO4 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-(trichloromethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H16Cl3NO4/c1-5-21-12(19)9-7(3)18-8(4)10(13(20)22-6-2)11(9)14(15,16)17/h5-6H2,1-4H3 |
InChI Key |
PYCAAKOOCOXMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C(Cl)(Cl)Cl)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972095.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)

![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11972120.png)


![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11972166.png)

![3-chloro-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11972176.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)
